molecular formula C26H36N2O3 B6121367 N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide

N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide

Cat. No. B6121367
M. Wt: 424.6 g/mol
InChI Key: CRZWWAYFCAEHAE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide, commonly known as DMMDA-2, is a chemical compound that belongs to the family of psychedelic drugs. It is a derivative of the phenethylamine and amphetamine class of compounds, and it has been found to exhibit psychoactive effects in animal models. DMMDA-2 has been synthesized using various methods, and its scientific research application has been explored in detail.

Mechanism of Action

The exact mechanism of action of DMMDA-2 is not fully understood. However, it is believed to interact with the serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways that result in the altered perception, mood, and cognition observed in animal models.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. DMMDA-2 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth of new neurons in the brain. Additionally, DMMDA-2 has been found to increase the levels of cAMP, a signaling molecule that plays a role in learning and memory.

Advantages and Limitations for Lab Experiments

DMMDA-2 has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and it has been found to exhibit potent psychoactive effects in animal models. DMMDA-2 also has potential therapeutic applications, making it an attractive compound for further research. However, DMMDA-2 has several limitations for lab experiments. It is a controlled substance in many countries, making it difficult to obtain for research purposes. Additionally, its psychoactive effects may make it difficult to conduct experiments in a controlled environment.

Future Directions

There are several future directions for DMMDA-2 research. One potential direction is to further explore its therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Another direction is to study its mechanism of action in more detail, including its interaction with the serotonin receptors in the brain. Additionally, further research is needed to determine the long-term effects of DMMDA-2 on the brain and its potential for abuse. Overall, DMMDA-2 has potential as a research tool and a therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

DMMDA-2 can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The Leuckart-Wallach reaction involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine in the presence of formic acid and heat. The resulting intermediate is then reduced to DMMDA-2 using sodium borohydride. Reductive amination involves the reaction of 3-(3,4-dimethylphenyl)propanal with methylamine in the presence of sodium cyanoborohydride. The resulting intermediate is then reduced to DMMDA-2 using lithium aluminum hydride. The Mannich reaction involves the reaction of 2,4-dimethoxybenzaldehyde with 3-(3,4-dimethylphenyl)propanal and formaldehyde in the presence of ammonium chloride and acetic acid. The resulting intermediate is then reduced to DMMDA-2 using sodium borohydride.

Scientific Research Applications

DMMDA-2 has been used in scientific research to study its psychoactive effects and potential therapeutic applications. It has been found to exhibit hallucinogenic effects in animal models, including altered perception, mood, and cognition. DMMDA-2 has also been found to have potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has been shown to increase neuroplasticity and promote the growth of new neurons in the brain.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(3,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-19-7-8-22(14-20(19)2)18-28-13-5-6-21(17-28)9-12-26(29)27-16-23-10-11-24(30-3)15-25(23)31-4/h7-8,10-11,14-15,21H,5-6,9,12-13,16-18H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZWWAYFCAEHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCC(C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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